molecular formula C5H9BN2O2 B1451516 (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid CAS No. 554453-76-8

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid

Cat. No.: B1451516
CAS No.: 554453-76-8
M. Wt: 139.95 g/mol
InChI Key: BDDKQPMDNDUVJC-UHFFFAOYSA-N
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Description

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid: is a boronic acid derivative featuring an imidazole ring substituted with two methyl groups

Biochemical Analysis

Biochemical Properties

(1,2-Dimethyl-1H-imidazol-5-YL)boronic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. This compound can interact with enzymes that have active sites containing serine or threonine residues, forming reversible covalent bonds with these residues. This interaction can inhibit or modulate the enzyme’s activity, making this compound a useful tool in enzyme inhibition studies . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, further influencing biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, particularly those involving the Wnt pathway . By modulating the activity of enzymes and proteins within these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can affect the transcription of genes involved in cell proliferation, differentiation, and apoptosis, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the formation of reversible covalent bonds with the active sites of enzymes, particularly those containing serine or threonine residues . This interaction can inhibit enzyme activity, leading to downstream effects on biochemical pathways. Additionally, this compound can bind to specific proteins, altering their conformation and function. These binding interactions can result in changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and changes in its impact on cellular processes. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to enzyme inhibition and modulation. This compound can interact with enzymes involved in metabolic processes, such as those in the Wnt signaling pathway . By inhibiting or modulating these enzymes, this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms involving specific transporters . Once inside the cell, this compound can localize to various cellular compartments, influencing its accumulation and activity.

Subcellular Localization

The subcellular localization of this compound is essential for its function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . The localization of this compound can affect its activity and interactions with biomolecules, ultimately influencing cellular processes and responses.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas or metal hydrides.

    Substitution: Palladium catalysts and base (e.g., potassium carbonate) in an organic solvent (e.g., toluene).

Major Products:

    Oxidation: Boronic esters or borates.

    Reduction: Imidazolines.

    Substitution: Biaryl or vinyl-aryl compounds.

Comparison with Similar Compounds

Uniqueness: (1,2-Dimethyl-1H-imidazol-5-YL)boronic acid is unique due to the presence of two methyl groups on the imidazole ring, which can influence its reactivity and binding properties. This makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(2,3-dimethylimidazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BN2O2/c1-4-7-3-5(6(9)10)8(4)2/h3,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDDKQPMDNDUVJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50666190
Record name (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

554453-76-8
Record name (1,2-Dimethyl-1H-imidazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50666190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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